molecular formula C12H15NO B177455 N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine CAS No. 889949-89-7

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine

Cat. No.: B177455
CAS No.: 889949-89-7
M. Wt: 189.25 g/mol
InChI Key: QHOZGGYQGXHFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl)-3-phenylprop-2-yn-1-amine is a propargylamine derivative characterized by a phenyl group at the propargyl (prop-2-yn-1-yl) position and a 2-methoxyethyl substituent on the nitrogen atom. The methoxyethyl group may enhance solubility in polar solvents compared to bulkier alkyl or aryl substituents, though experimental data on its physicochemical properties remain sparse .

Properties

IUPAC Name

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOZGGYQGXHFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406012
Record name N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-89-7
Record name N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The process begins with the oxidative deamination of 2-methoxyethylamine (R-NH2\text{R-NH}_2) using tert-butyl hydroperoxide (TBHP) as an oxidant and CuBr2\text{CuBr}_2 as a catalyst. This step forms a reactive imine intermediate (R-N=CH2\text{R-N=CH}_2), which subsequently undergoes alkynylation with phenylacetylene. The copper catalyst facilitates the formation of a carbon-nitrogen bond between the imine and alkyne.

Key steps include:

  • Oxidative Deamination :
    R-NH2+TBHPCuBr2R-N=CH2+H2O\text{R-NH}_2 + \text{TBHP} \xrightarrow{\text{CuBr}_2} \text{R-N=CH}_2 + \text{H}_2\text{O}

  • Alkynylation :
    R-N=CH2+HC≡CPhCuBr2R-NH-CH2-C≡CPh\text{R-N=CH}_2 + \text{HC≡CPh} \xrightarrow{\text{CuBr}_2} \text{R-NH-CH}_2\text{-C≡CPh}

Optimized Reaction Conditions

Reaction parameters were refined to maximize yield and minimize side reactions (e.g., alkyne homocoupling):

ParameterOptimal ValueEffect on Yield
CatalystCuBr2\text{CuBr}_2 (10 mol%)41–45%
OxidantTBHP (2 equiv)Prevents over-oxidation to nitriles
SolventNEt3\text{NEt}_3Enhances imine stability
Temperature50°CBalances reaction rate and selectivity
Reaction Time12–16 hoursEnsures complete conversion

Under these conditions, the target compound is obtained as a yellow oil with a purity of >95% after column chromatography.

Comparative Analysis of Alternative Synthetic Routes

Reductive Amination

Another potential route involves reductive amination of 3-phenylpropiolaldehyde with 2-methoxyethylamine. However, the instability of propiolaldehydes and the need for high-pressure hydrogenation limit its utility.

Structural and Spectroscopic Characterization

Molecular Structure

The compound features:

  • A phenyl-substituted alkyne (C≡C-Ph\text{C≡C-Ph}).

  • A 2-methoxyethylamine group (CH2CH2OCH3\text{CH}_2\text{CH}_2\text{OCH}_3) linked to the propargyl carbon.

Spectroscopic Data

While specific data for this compound are unavailable in the sources, analogous propargylamines exhibit:

  • ¹H NMR :

    • Alkyne proton (δ\delta 2.8–3.2 ppm, singlet).

    • Methoxy group (δ\delta 3.3 ppm, singlet).

    • Aromatic protons (δ\delta 7.2–7.6 ppm, multiplet).

  • IR :

    • ν(C≡C)\nu(\text{C≡C}) ≈ 2100 cm⁻¹.

    • ν(N-H)\nu(\text{N-H}) ≈ 3300 cm⁻¹.

Industrial-Scale Production and Applications

Scalability

The oxidative deamination-alkynylation method is amenable to large-scale synthesis due to:

  • Low catalyst loading (10 mol% CuBr2\text{CuBr}_2).

  • Commercially available reactants (2-methoxyethylamine, phenylacetylene).

  • Tolerance to air and moisture when using TBHP.

Pharmaceutical Relevance

Propargylamines are precursors to neuroprotective agents (e.g., rasagiline) . The 2-methoxyethyl group may enhance blood-brain barrier permeability, making this compound a candidate for CNS drug development.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

1. Organic Synthesis
N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions such as oxidation, reduction, and substitution. The compound can undergo:

  • Oxidation : Producing ketones or carboxylic acids.
  • Reduction : Yielding alkenes or alkanes.
  • Substitution : Leading to the formation of substituted amines or ethers.

2. Polymer Synthesis
The compound is also employed in the synthesis of thermoresponsive polymers. For instance, it is used to create Poly(N,N-bis(2-methoxyethyl)acrylamide) via reversible addition fragmentation transfer (RAFT) polymerization. This polymer exhibits unique properties that respond to temperature changes, making it suitable for applications in biomedical engineering and drug delivery systems.

Biological Applications

1. Enzyme Interaction Studies
this compound has been investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways. Specifically, it has shown promise in inhibiting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. In vitro studies have demonstrated its inhibitory activity with significant implications for therapeutic development .

Case Study: MAO-B Inhibition
A study highlighted a series of derivatives related to this compound that exhibited potent MAO-B inhibitory activity, with IC50 values indicating competitive inhibition. These findings suggest potential applications in treating neurodegenerative disorders by modulating neurotransmitter levels .

Medicinal Applications

1. Drug Development
The compound's interaction with neurotransmitter systems, particularly serotonin and dopamine pathways, positions it as a candidate for developing novel drugs targeting mood regulation and cognitive function. Its unique structural features allow it to modulate biological activity effectively.

2. Therapeutic Potential
Research has indicated that derivatives of this compound may serve as inhibitors of deubiquitylating enzymes (DUBs), which are involved in various cellular processes including those related to cancer and neurodegenerative diseases . This opens avenues for therapeutic interventions that target these pathways.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and synthesis methodologies for N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine and related propargylamine derivatives:

Compound Name Amine Substituent Aryl/Propargyl Group Synthesis Method (if available) Notable Properties/Applications
This compound 2-Methoxyethyl Phenyl (prop-2-yn-1-yl) Not explicitly described Hypothesized polar solubility
N,N-Diethyl-3-phenylprop-2-yn-1-amine Diethyl Phenyl (prop-2-yn-1-yl) Catalytic methods (e.g., ) Used in catalytic applications
N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine (1n) Benzyl 3-Fluorophenyl Pd(PPh₃)₂Cl₂/CuI catalysis (67% yield) Orange oil; reactivity in alkynylation
N-Methyl-N-(3-phenylprop-2-yn-1-yl)-2-propen-1-amine Methyl, propenyl Phenyl Not specified Potential use in modular synthesis
N-(3-Phenylprop-2-yn-1-yl)-2-propen-1-amine HCl Propenyl Phenyl Not detailed Molecular weight: 171.24 g/mol
Key Observations:
  • This could influence solubility and bioavailability.
  • Electronic Modifications : Fluorine substitution on the aryl ring (e.g., 3-fluorophenyl in ) may alter electronic properties, enhancing electrophilicity or binding affinity in biological systems.
  • Synthetic Yields : Palladium-catalyzed methods () achieve moderate yields (~67%) for fluorinated derivatives, suggesting similar approaches could apply to the target compound.

Physicochemical and Reactivity Comparisons

  • Solubility : The methoxyethyl group likely improves aqueous solubility compared to N,N-diethyl or N-benzyl analogs, as seen in ionic liquids like N-(2-methoxyethyl)-N-methyl-pyrrolidinium salts ().
  • Reactivity: Propargylamines are known for participation in click chemistry (e.g., Huisgen cycloaddition). Substituents on the amine (e.g., methoxyethyl vs. benzyl) may modulate reaction rates or regioselectivity .
  • Biological Activity: highlights that substituents on aromatic and amine groups in amide derivatives significantly impact anti-inflammatory activity (e.g., IC₅₀ values <17 µM).

Biological Activity

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the following chemical formula:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}\text{O}

The compound features a propynylamine structure combined with a methoxyethyl group, contributing to its unique reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially modulating metabolic pathways and signal transduction processes.
  • Neurotransmitter Modulation : Preliminary studies suggest that it may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

1. Pharmaceutical Development

This compound has been explored for its therapeutic potential in neuropharmacology, particularly as a candidate for drug development targeting mood disorders and neurodegenerative diseases .

2. Research Applications

The compound serves as a biochemical probe in scientific research to study enzyme activities and metabolic pathways. Its unique structure allows for the synthesis of more complex molecules, making it valuable in organic synthesis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameChemical StructureKey Features
N-(2-methoxyethyl)-p-nitroanilineStructureContains a nitro group affecting reactivity
N-(2-acetoxyethyl)-p-nitroanilineStructureAcetoxy group leading to different chemical behavior
N-(2-methoxyethyl)-N-(3-phenylpropyl)amineStructureContains two methoxyethyl groups enhancing solubility

The presence of both the methoxy and phenyl groups in this compound contributes to its distinct electronic properties compared to simpler analogs.

Case Studies and Research Findings

Recent studies have highlighted several findings regarding the biological activity of this compound:

  • Inhibition Studies : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. This inhibition could lead to increased levels of serotonin and dopamine, suggesting its utility in treating depression .
  • Cell Line Testing : Cytotoxicity assays conducted on various cancer cell lines have indicated that this compound may exhibit selective toxicity towards malignant cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .
  • Pharmacokinetics : ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest favorable pharmacokinetic profiles, indicating good bioavailability and metabolic stability which are critical for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a three-component coupling reaction involving amines, alkynes, and methylene chloride under catalyst-free conditions, as demonstrated in propargylamine syntheses . Key variables include solvent choice (e.g., ionic liquids like N-(2-methoxyethyl)-N-methyl-pyrrolidinium salts for enhanced reaction efficiency ), temperature (typically 60–100°C), and stoichiometric ratios. Optimizing these parameters can improve yields from 50% to >80%. Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm purity and structural integrity.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of the methoxyethyl (-OCH₂CH₂OCH₃) and propargylamine (-C≡C-NH-) moieties. Single-crystal X-ray diffraction (as applied to structurally similar amines ) resolves stereochemical ambiguities. FT-IR can validate alkyne (C≡C stretch ~2100 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.

Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for purity analysis. Common impurities include unreacted precursors (e.g., 3-phenylpropiolic acid) or byproducts from incomplete coupling. Calibrate methods using reference standards like those in pharmacopeial guidelines , ensuring limits of detection (LOD) ≤0.1% for individual impurities.

Advanced Research Questions

Q. What mechanistic insights explain the catalyst-free formation of this compound in three-component reactions?

  • Methodological Answer : The reaction proceeds via nucleophilic attack of the amine on the activated alkyne-methylene chloride adduct, forming a propargylammonium intermediate. Density functional theory (DFT) studies can model transition states to identify rate-limiting steps. Solvent polarity (e.g., ionic liquids ) stabilizes charged intermediates, accelerating the reaction without catalysts .

Q. How can researchers resolve contradictions in reported yields when using different solvent systems or catalysts?

  • Methodological Answer : Systematic Design of Experiments (DoE) evaluates solvent polarity, catalyst loading, and temperature interactions. For example, ionic liquids (e.g., N-methyl-pyrrolidinium salts ) may outperform traditional solvents (DMF, THF) by reducing activation energy. Compare kinetic data (e.g., via in situ FT-IR) to identify optimal conditions.

Q. What in vitro assays are suitable for probing the biological activity of this compound?

  • Methodological Answer : Screen against enzyme targets like butyrylcholinesterase (using crystal structures for docking studies) or GPCRs implicated in neurological pathways. Use fluorescence-based assays (e.g., FLIPR for calcium signaling) to quantify receptor modulation. Parallel artificial membrane permeability assays (PAMPA) assess blood-brain barrier penetration potential.

Q. How do structural modifications to the methoxyethyl or phenyl groups alter the compound’s physicochemical properties?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., ethoxyethyl, fluorophenyl) and measure logP (octanol-water partitioning) for lipophilicity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine thermal stability. Correlate structural changes with solubility (via shake-flask method) and bioavailability predictions.

Data Contradiction Analysis

Q. Why do some studies report high yields for this compound synthesis under catalyst-free conditions, while others require metal catalysts?

  • Analysis : Catalyst-free methods rely on solvent-assisted activation (e.g., ionic liquids ), whereas metal-catalyzed routes (e.g., CuI ) may dominate in non-polar solvents. Discrepancies arise from differences in alkyne reactivity (terminal vs. internal) or amine nucleophilicity. Validate claims by reproducing reactions under standardized conditions (solvent, temperature, substrate ratios).

Methodological Tables

Parameter Optimal Range Key Influence
Reaction Temperature60–100°CYield, reaction rate
Solvent Polarityε > 15 (e.g., ionic liquids)Intermediate stabilization
Stoichiometry (Amine:Alkyne)1:1.2Minimizes unreacted alkyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.